molecular formula C25H22ClN3O2S B11436111 2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11436111
M. Wt: 464.0 g/mol
InChI Key: LHOYTOQFMPESLZ-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chlorophenyl group, a benzodiazepine core, and an ethoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be done via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group:

    Formation of the Ethoxyphenylacetamide Moiety: This is typically done through amide bond formation reactions, using reagents like ethyl chloroacetate and appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazepine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect. The presence of the sulfanyl and ethoxyphenylacetamide groups may modulate its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
  • 2-{[5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide lies in its specific structural features, particularly the combination of the benzodiazepine core with the sulfanyl and ethoxyphenylacetamide groups. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

Molecular Formula

C25H22ClN3O2S

Molecular Weight

464.0 g/mol

IUPAC Name

2-[[2-(3-chlorophenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O2S/c1-2-31-23-13-6-5-12-21(23)28-24(30)16-32-25-15-22(17-8-7-9-18(26)14-17)27-19-10-3-4-11-20(19)29-25/h3-14H,2,15-16H2,1H3,(H,28,30)

InChI Key

LHOYTOQFMPESLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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